Ethylhydrocupreine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethylhydrocupreine, also known as this compound hydrochloride, is a derivative of quinine introduced in 1911 by Morgenroth and Levy. It was initially intended to treat pneumococcal infections. In very high dilutions, it inhibits the growth of representatives of all four groups of pneumococci in vitro . This compound is now primarily used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other resistant alpha-hemolytic streptococci .

準備方法

Ethylhydrocupreine is synthesized through a series of chemical reactions starting from quinine. The synthetic route involves the ethylation of quinine to produce this compound, followed by the formation of its hydrochloride salt . The reaction conditions typically involve the use of ethyl iodide and a base such as potassium carbonate in an organic solvent like ethanol. Industrial production methods are similar but scaled up to accommodate larger quantities .

化学反応の分析

Ethylhydrocupreine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert optochin back to its parent compound, quinine.

Substitution: This compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antimicrobial Properties

Ethylhydrocupreine is primarily recognized for its antimicrobial activity against Streptococcus pneumoniae, a major pathogen responsible for pneumonia and other infections. Its effectiveness is demonstrated through various studies that highlight its use in laboratory settings to differentiate between optochin-sensitive and optochin-resistant strains of bacteria.

Identification of Streptococcus pneumoniae

- Mechanism : this compound inhibits the growth of S. pneumoniae at very low concentrations, with a minimum inhibitory concentration (MIC) reported at 1:10,000,000. This allows for reliable identification using optochin susceptibility testing on blood agar plates .

- Historical Context : The compound was first synthesized in 1911 and has since been a cornerstone in bacteriology for distinguishing S. pneumoniae from other alpha-hemolytic streptococci .

Pharmaceutical Applications

This compound's vasoconstrictive and hemostatic properties make it useful in various pharmaceutical formulations:

- Ophthalmic Solutions : It is utilized in eye drops to reduce inflammation and treat allergic reactions due to its ability to constrict blood vessels .

- Antimicrobial Preservatives : The compound is effective in preserving pharmaceuticals by preventing microbial growth, thereby extending shelf life and ensuring product safety .

Case Study 1: Identification of Pneumococcal Infections

A study highlighted the utility of this compound in identifying S. pneumoniae from clinical samples. The researchers utilized optochin susceptibility testing on different media types to determine the optimal conditions for accurate identification. Results indicated that Trypticase soy agar supplemented with sheep blood provided the best outcomes for distinguishing pneumococcal strains from viridans streptococci .

| Medium Type | Mean Zone of Inhibition (mm) | Standard Deviation | Percentage of Isolates with Zone <14 mm |

|---|---|---|---|

| Columbia Agar | 20.7 | 2.29 | 0 |

| Trypticase Soy Agar | 25.1 | 2.87 | 0 |

| Mueller-Hinton Agar | 22.4 | 2.92 | 0 |

Case Study 2: Treatment of Pneumonia

In a clinical case involving a child with community-acquired pneumonia caused by multidrug-resistant S. pneumoniae, this compound was used to confirm the diagnosis through susceptibility testing. The child was successfully treated with cefazolin, demonstrating the compound's role in guiding effective antibiotic therapy based on susceptibility profiles .

Broader Applications

Beyond its antimicrobial properties, this compound is also employed in:

作用機序

Ethylhydrocupreine exerts its effects by selectively inhibiting the growth of Streptococcus pneumoniae at very low concentrations. It targets the bacterial F0F1ATPase, an enzyme involved in ATP synthesis, leading to changes in surface tension and cell lysis . This inhibition results in a clear zone of inhibition around an optochin disc in susceptibility tests .

類似化合物との比較

Ethylhydrocupreine is unique compared to other quinine derivatives due to its specific action on Streptococcus pneumoniae. Similar compounds include:

Quinine: The parent compound of optochin, used primarily as an antimalarial agent.

Chloroquine: Another quinine derivative used to treat malaria.

Hydroxychloroquine: Similar to chloroquine but with fewer side effects.

This compound’s uniqueness lies in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in microbiological diagnostics .

特性

IUPAC Name |

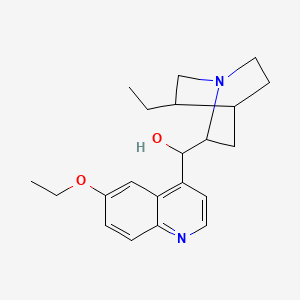

(6-ethoxyquinolin-4-yl)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWZHLCNFQWNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903554 |

Source

|

| Record name | NoName_4239 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。